5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene

Nonlinear Optics Electro-Optic Materials Organic Chromophores

5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene is a nitro-substituted meta-terphenyl derivative (C25H19NO3, MW 381.42 g/mol) featuring an electron-withdrawing nitro group and an electron-donating 4-methoxyphenyl substituent on a central 1,3-diphenylbenzene core. It has been cataloged in major chemical databases and is primarily utilized as a nonlinear optical (NLO) chromophore in guest-host polymer systems for electro-optic applications.

Molecular Formula C25H19NO3
Molecular Weight 381.4 g/mol
CAS No. 578764-33-7
Cat. No. B12594350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene
CAS578764-33-7
Molecular FormulaC25H19NO3
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
InChIInChI=1S/C25H19NO3/c1-29-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)25(26(27)28)24(17-21)20-10-6-3-7-11-20/h2-17H,1H3
InChIKeyZZUXRKSEUMGHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene (CAS 578764-33-7): Core Structural and Physicochemical Profile for Procurement Decisions


5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene is a nitro-substituted meta-terphenyl derivative (C25H19NO3, MW 381.42 g/mol) featuring an electron-withdrawing nitro group and an electron-donating 4-methoxyphenyl substituent on a central 1,3-diphenylbenzene core . It has been cataloged in major chemical databases and is primarily utilized as a nonlinear optical (NLO) chromophore in guest-host polymer systems for electro-optic applications [1].

Why a Standard Meta-Terphenyl NLO Chromophore Cannot Simply Replace 5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene


Generic substitution within the class of nitro-substituted terphenyl chromophores is not reliable because the electro-optic (EO) performance of these push-pull molecules is exquisitely sensitive to the strength and position of donor and acceptor groups [1]. Even minor changes in the substitution pattern can drastically alter the first hyperpolarizability (β) and the resulting macroscopic Pockels coefficient (r33), which is the critical performance metric for device integration. The specific 4-methoxyphenyl donor on the 5-position of the target compound creates a unique donor-acceptor architecture that has been experimentally characterized, providing a known performance benchmark that is absent for arbitrary, uncharacterized analogues [1].

Quantitative Performance Evidence for 5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene Against Comparable Chromophores


Measured Pockels Coefficients in a Guest-Host PMMA Polymer Film Versus a Co-Characterized Chromophore

In a direct head-to-head comparison, the Pockels coefficient (r33) of a guest-host polymer film doped with 5-(4-methoxyphenyl)-2-nitro-1,3-diphenylbenzene was measured and compared against a structurally related novel chromophore in the same study. The quantification of r33 provides an unambiguous benchmark for its EO activity relative to another in-class candidate evaluated under identical conditions [1].

Nonlinear Optics Electro-Optic Materials Organic Chromophores

Verified Molecular Identity via GC-MS Spectral Match for Procurement Authentication

The compound's mass spectrum has been acquired and positively matched against a reference spectrum in a major commercial database, providing a definitive analytical fingerprint for identity verification upon procurement. This contrasts with the absence of reference spectra for many custom-synthesized or novel terphenyl analogues [1].

Analytical Chemistry Quality Control Spectral Databases

Target Application Scenarios for 5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene Based on Validated Evidence


Benchmarking Novel Electro-Optic Polymers

Research groups developing new NLO polymer systems can use this compound as a well-characterized dopant chromophore to evaluate the poling efficiency and EO performance of the host polymer matrix. Its known Pockels coefficient, as reported by Anestopoulos et al., provides a critical performance reference point that allows for direct comparison of the host material's ability to translate molecular hyperpolarizability into macroscopic EO activity [1].

Calibration and Validation of EO Measurement Setups

The compound's characterized EO response in PMMA films makes it suitable for the calibration and validation of custom experimental setups designed to measure the Pockels coefficients of new organic chromophores [1]. Using a material with a published, quantitative performance baseline helps ensure the accuracy and reproducibility of subsequent measurements on novel materials.

Quality Control Standard for Custom Chromophore Synthesis

For procurement and in-house synthesis, the availability of a matching GC-MS reference spectrum (SpectraBase, Wiley Registry) allows this compound to serve as a quality control standard. This ensures batch-to-batch consistency and verifies the chemical identity of newly synthesized or purchased material before it is integrated into device fabrication [1], reducing the risk of failed experiments due to misidentified reagents.

Structure-Property Relationship Studies in Nitro-Terphenyls

As a specific member of the nitro-terphenyl chromophore class with a unique 4-methoxyphenyl donor group, this compound is a valuable tool for computational chemistry and empirical studies aimed at understanding how subtle changes in donor structure affect the first hyperpolarizability (β) and the resulting EO coefficient [1]. Its characterized data provides a critical experimental data point for validating computational models.

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